Nevirapine methanesulfonate-d2

Bioanalytical Chemistry LC-MS/MS Method Development Therapeutic Drug Monitoring

Nevirapine methanesulfonate-d2 (IUPAC: (11-Cyclopropyl-6-oxo-6,11-dihydro-5H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-4-yl)methyl methanesulfonate-d2) is a synthetic intermediate in the preparation of isotopically labeled nevirapine. Unlike nevirapine free base or its pharmaceutically acceptable salts, this compound is a protected mesylate ester precursor bearing precisely two deuterium atoms at the exocyclic methylene bridge, confirmed by SMILES analysis showing -OC([2H])([2H])- substitution.

Molecular Formula C16H16N4O4S
Molecular Weight 362.4 g/mol
Cat. No. B15143599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine methanesulfonate-d2
Molecular FormulaC16H16N4O4S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C16H16N4O4S/c1-25(22,23)24-9-10-6-8-18-15-13(10)19-16(21)12-3-2-7-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,19,21)/i9D2
InChIKeyZQMZOPFQGXZCTG-KNXIQCGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevirapine Methanesulfonate-d2: Deuterated Intermediate for Isotopically Labeled Nevirapine Synthesis and Bioanalytical Internal Standard Applications


Nevirapine methanesulfonate-d2 (IUPAC: (11-Cyclopropyl-6-oxo-6,11-dihydro-5H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-4-yl)methyl methanesulfonate-d2) is a synthetic intermediate in the preparation of isotopically labeled nevirapine. Unlike nevirapine free base or its pharmaceutically acceptable salts, this compound is a protected mesylate ester precursor bearing precisely two deuterium atoms at the exocyclic methylene bridge, confirmed by SMILES analysis showing -OC([2H])([2H])- substitution . The non-deuterated counterpart (CAS 1046462-02-5) has a molecular weight of 360.39 Da, while the d2-labeled form registers 362.4 Da, corresponding to a net mass shift of +2.01 Da . This intermediate is the direct precursor to Nevirapine-d2 (TRC catalog N391276), which retains the isotopic label through subsequent deprotection and exhibits an IC50 of 84 nM against HIV-1 reverse transcriptase .

Why Non-Deuterated or Differently Labeled Nevirapine Intermediates Cannot Replace Nevirapine Methanesulfonate-d2 in Isotope-Dilution LC-MS/MS Workflows


Generic substitution of the d2-labeled methanesulfonate intermediate with its non-deuterated (d0) or singly deuterated (d1) analogs introduces unacceptable quantitative error in downstream isotope-dilution mass spectrometry assays. The d2 intermediate produces Nevirapine-d2 with a +2 Da mass shift relative to unlabeled nevirapine, a critical attribute for avoiding spectral overlap with the [M+H]+ monoisotopic peak of the analyte while remaining distinct from d3-, d4-, and d5-labeled nevirapine isotopologues used in multiplexed panels . The deuteration site—the benzylic methylene bridge rather than the 12-methyl group—imparts different metabolic stability and fragmentation behavior compared to 12-d3-nevirapine, as evidenced by the 10.6-fold reduction in 12-hydroxy-nevirapine formation observed with 12-d3-NVP in human hepatocytes [1]. Substituting with non-deuterated intermediate erases the mass shift entirely, while d1 intermediate (used for Nevirapine-d1, TRC N391279) provides insufficient mass separation from endogenous isotopic contributions in complex biological matrices .

Quantitative Differentiation Evidence for Nevirapine Methanesulfonate-d2 Versus Non-Deuterated and Alternative Isotopologue Intermediates


Precise +2.01 Da Mass Shift Enables Unambiguous Quantification in Isotope-Dilution LC-MS/MS

The target compound exhibits a molecular weight of 362.4 Da (C16H14D2N4O4S) compared to 360.39 Da (C16H16N4O4S) for the non-deuterated intermediate, yielding a net mass increase of 2.01 Da . This +2 Da shift is achieved through site-specific deuteration at the methylene bridge—not the 12-methyl group—as confirmed by the SMILES notation CS(=O)(OC([2H])([2H])C1=...) . By contrast, the d1 intermediate (N391279 precursor) provides only +1 Da separation, which is vulnerable to interference from the natural [M+1] isotopic peak of unlabeled analyte . The d2 mass shift places the internal standard signal in a clean spectral window, enabling a lower limit of quantification typically in the low ng/mL range for nevirapine bioanalysis [1].

Bioanalytical Chemistry LC-MS/MS Method Development Therapeutic Drug Monitoring

Certified Isotopic Purity: ≤4% d0 Residual Ensures Quantitative Accuracy in Tracer Studies

The commercially available Nevirapine-d2 (TRC N391276) derived from this methanesulfonate-d2 intermediate is supplied with a certified isotopic purity specification of ≥96% d2, containing up to 4% residual d0 as documented by the authorized distributor . In contrast, generic non-deuterated intermediate (d0) contains 0% deuterium incorporation by definition, while d3-labeled nevirapine (12-d3-NVP) from research syntheses may carry variable isotopic enrichment that is not consistently certified across vendors [1]. The ≤4% d0 ceiling ensures that when the derived Nevirapine-d2 is used as an internal standard, the contribution of unlabeled analyte from the internal standard spike is quantifiably negligible (<4% of the spiked concentration), meeting FDA bioanalytical method validation guidance for internal standard purity [2].

Stable Isotope Labeling Metabolic Tracing Quality Control

Deuteration at the Methylene Bridge—Not the 12-Methyl Group—Provides Distinct Metabolic Stability Profile Versus 12-d3-Nevirapine

Class-level evidence from the 12-position trideuterated analog (12-d3-NVP) demonstrates that deuteration at the benzylic 12-methyl group reduces 12-hydroxy-nevirapine (12-OHNVP) formation by 10.6-fold in human hepatocytes and 4.6-fold in mouse hepatocytes at 10 μM, with a measured kinetic isotope effect (KIE) of 10.1 in human liver microsomes [1]. Critically, the methanesulfonate-d2 intermediate bears deuterium at the 4-methylene bridge rather than the 12-methyl position, meaning the isotopic label is placed on a different metabolic soft spot . While 12-d3-NVP reduced hepatocyte death by 30% at 400 μM relative to unlabeled NVP, it also caused a metabolic shift toward increased 2-hydroxy and glutathione-conjugated metabolites, indicating that deuteration site selection profoundly influences phase II metabolism and reactive metabolite formation [1]. The d2-methylene labeling pattern may therefore offer a distinct metabolic profile that avoids the 2-hydroxy metabolite shunt observed with 12-d3-NVP [2].

Drug Metabolism Cytochrome P450 Hepatotoxicity

Synthetic Intermediate Role: Gatekeeper to Nevirapine-d2 Internal Standard with Validated IC50 of 84 nM Against HIV-1 RT

The methanesulfonate-d2 intermediate is the direct and indispensable precursor to Nevirapine-d2 (TRC N391276), which retains the isotopic label through the final deprotection step . The resulting Nevirapine-d2 exhibits an IC50 of 84 nM against HIV-1 reverse transcriptase, matching the potency of unlabeled nevirapine (N391275) against the same target [1]. In contrast, alternative isotopologues such as nevirapine-d3 (BI-RG 587-d3) have been characterized with a Ki of 270 μM rather than IC50, reflecting different binding assay conditions and complicating cross-study comparisons . The d2 intermediate thus provides a controlled entry point to a labeled nevirapine standard whose target potency is directly benchmarked against the parent compound in the same assay system, an advantage not uniformly available for d3, d4, or d5-labeled nevirapine products sourced through alternative synthetic routes [1].

Isotope Labeling Synthesis Internal Standard Preparation HIV-1 Reverse Transcriptase Inhibition

Defined Stereoelectronic Environment: Crystalline Mesylate Ester with Documented Long-Term Storage Stability

The methanesulfonate-d2 intermediate is supplied as a neat crystalline solid (light yellow color/form) with a defined molecular formula C16H14D2N4O4S, enabling precise gravimetric preparation of stock solutions . The non-deuterated counterpart shares identical physical form , but the d2-labeled material provides the additional analytical benefit of isotopic distinction without altering the chemical reactivity or storage characteristics of the mesylate ester functional group. Long-term storage recommendations are provided by the manufacturer based on stability studies, ensuring that the compound maintains its structural integrity and isotopic enrichment during extended use . This contrasts with some deuterated nevirapine analogs (e.g., hydroxy-metabolite derivatives) that may exhibit differential stability due to the presence of additional functional groups susceptible to oxidation or hydrolysis .

Chemical Stability Reference Standard Handling Synthetic Intermediate Storage

Avoidance of Spectral Cross-Talk in Multiplexed Antiretroviral Panels: d2 Mass Tag Resolves from d3/d4/d5 Internal Standards

In therapeutic drug monitoring panels that simultaneously quantify multiple antiretroviral agents, each analyte requires a uniquely mass-tagged internal standard to prevent channel cross-talk. Nevirapine-d2 (derived from methanesulfonate-d2) occupies the +2 Da channel, while clinical bioanalytical methods increasingly employ d3-, d4-, or d5-labeled standards for other NNRTIs and protease inhibitors [1]. For example, a validated method for hair analysis used nevirapine-d5 as the internal standard, achieving 98-106% accuracy with CV <10% across 0.25-100 ng/mg [1]. The availability of d2-labeled nevirapine precursor provides a distinct mass channel that does not compete with d5-labeled nevirapine or d4-labeled efavirenz, enabling true multiplexed quantification without isotopic overlap . In contrast, using two different d3-labeled compounds in the same panel would generate isobaric interference at the +3 Da channel, compromising assay specificity [2].

Multiplexed LC-MS/MS Antiretroviral Drug Monitoring Isotopologue Selection

Optimal Procurement and Application Scenarios for Nevirapine Methanesulfonate-d2 Based on Verified Differentiation Evidence


Synthesis of Nevirapine-d2 Internal Standard for Single-Analyte or Multiplexed LC-MS/MS Antiretroviral Quantification

The methanesulfonate-d2 intermediate is the preferred starting material for laboratories synthesizing isotopically labeled nevirapine internal standards in-house. Its +2 Da mass shift provides the minimum recommended mass separation from unlabeled analyte, avoiding the [M+1] natural abundance interference that compromises d1-labeled standards, while leaving the +3, +4, and +5 Da channels available for co-administered antiretroviral drugs in multiplexed panels [1][2]. The certified ≤4% d0 residual ensures that the resulting internal standard contributes negligible unlabeled analyte signal, meeting FDA bioanalytical method validation requirements for internal standard purity .

Metabolic Tracing Studies Requiring Site-Specific Deuteration at the 4-Methylene Position Distinct from 12-Methyl-d3 Labeling

Investigators studying nevirapine metabolism who have observed the 2-hydroxy metabolite shunt with 12-d3-NVP (documented by Kandel et al., 2023, where 12-d3-NVP unexpectedly increased 2-hydroxy and glutathione-conjugated metabolites) should consider the d2-methylene labeled nevirapine derived from this intermediate as an alternative tracer [1]. The distinct deuteration site at the 4-methylene bridge rather than the 12-methyl group may avoid CYP3A4-mediated metabolic switching, enabling cleaner interpretation of metabolite profiling studies. The 10.6-fold reduction in 12-OHNVP formation and KIE of 10.1 observed with 12-d3-NVP provide quantitative benchmarks for comparing the metabolic fate of differently labeled nevirapine isotopologues [2].

Reference Standard Preparation for Therapeutic Drug Monitoring Laboratories Requiring Orthogonal Quality Control Materials

Clinical pharmacology laboratories performing therapeutic drug monitoring of nevirapine in patient plasma, hair, or dried blood spots can use Nevirapine-d2 (derived from this intermediate) as an orthogonal quality control material distinct from the d5-labeled internal standard used in routine quantification [1]. This approach provides independent verification of assay accuracy, as the d2 and d5 mass channels are analytically resolved. Published method validation data for deuterated nevirapine internal standards demonstrate 98-106% accuracy with coefficients of variation below 10%, establishing performance expectations for assays employing the d2 isotopologue [1].

Process Chemistry and Impurity Profiling: Deuterated Intermediate as a Reference Marker for Synthetic Route Characterization

Pharmaceutical development teams characterizing nevirapine synthetic routes can employ the methanesulfonate-d2 intermediate as a labeled reference marker to track the fate of the 4-methyl group through downstream chemistry. The mesylate ester serves as a well-defined intermediate in the Hargrave synthesis pathway [2], and its deuterated form enables mass spectrometric differentiation from process-related impurities bearing the non-deuterated 4-substituent. The neat crystalline form (MW 362.4, light yellow) allows precise weighing for quantitative spiking experiments .

Quote Request

Request a Quote for Nevirapine methanesulfonate-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.